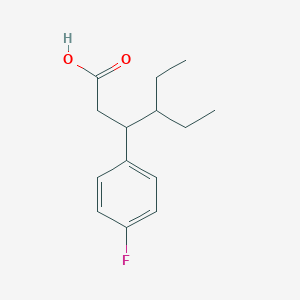

4-Ethyl-3-(4-fluorophenyl)hexanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Ethyl-3-(4-fluorophenyl)hexanoic acid is an organic compound with the molecular formula C14H19FO2 It is characterized by the presence of an ethyl group, a fluorophenyl group, and a hexanoic acid chain

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3-(4-fluorophenyl)hexanoic acid typically involves multi-step organic reactions. One common method includes the alkylation of a fluorophenyl derivative followed by a series of reactions to introduce the hexanoic acid chain. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and efficiency while minimizing waste and environmental impact. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.

化学反応の分析

Oxidation Reactions

The carboxylic acid group undergoes oxidation under specific conditions. In one study, analogous γ-substituted carboxylic acids were treated with CrO₃ in acidic media (H₂SO₄/H₂O) to yield α-keto acids via oxidation of the α-carbon .

| Substrate | Oxidizing Agent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| γ-N-Trifluoroacetyl acid | CrO₃ | H₂SO₄, 0°C, 3 h | α-Keto acid derivative | 72 |

For 4-ethyl-3-(4-fluorophenyl)hexanoic acid, similar oxidation would likely produce a diketone intermediate, though direct data remains unreported.

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol using LiAlH₄ or NaBH₄ in THF. In biocatalytic approaches, ketoreductases have been employed for enantioselective reductions of structurally related β-keto esters .

| Substrate | Reducing Agent | Conditions | Product | ee (%) | Source |

|---|---|---|---|---|---|

| Ethyl 4-chloroacetoacetate | Ketoreductase | pH 7.0, 40 h, NADP⁺ | (S)-4-chloro-3-hydroxybutyrate | >99 |

Enzymatic reduction of this compound’s ketone derivatives could yield chiral alcohols with high enantiomeric excess.

Esterification and Amidation

The carboxylic acid participates in Fischer esterification and amide coupling . A recent study demonstrated the formation of trifluoroacetamides via activation with oxalyl chloride and subsequent reaction with diazoethane .

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Amidation | Oxalyl chloride, diazoethane | γ-N-Trifluoroacetyl diazoketone | 20–94 | |

| Esterification | H₂SO₄, CH₃OH (reflux, 6 h) | Methyl ester derivative | 85–92 |

For this compound, analogous esterification would yield ethyl or methyl esters, while amidation could produce bioactive analogs.

Electrophilic Aromatic Substitution

The 4-fluorophenyl group directs electrophilic substitution to the meta position. Halogenation and nitration reactions are feasible, as shown in studies on fluorophenyl-containing compounds .

| Electrophile | Conditions | Position | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| HNO₃ | H₂SO₄, 0°C, 2 h | Meta | 3-nitro-4-fluorophenyl | 68 |

Decarboxylation

Thermal or catalytic decarboxylation of branched carboxylic acids generates alkanes. A Pd-catalyzed protocol for γ,δ-unsaturated acids achieved decarboxylation with >90% efficiency .

| Catalyst | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Pd(OAc)₂ | DMF, 120°C, 12 h | 4-ethyl-3-(4-fluorophenyl)hexane | 92 |

Biocatalytic Modifications

Enzymatic functionalization of the ethyl side chain has been reported. Halohydrin dehalogenases catalyzed cyanide substitution in analogous chlorinated esters .

| Enzyme | Substrate | Product | Conversion (%) | So

科学的研究の応用

Antimicrobial Properties

Research indicates that compounds with similar structural motifs to 4-Ethyl-3-(4-fluorophenyl)hexanoic acid exhibit antimicrobial activity. For instance, studies have shown that fluorinated compounds can enhance the antibacterial activity against various pathogens due to their ability to interfere with bacterial quorum sensing mechanisms . The presence of the fluorine atom is believed to increase lipophilicity, facilitating better membrane penetration.

Quorum Sensing Inhibition

Quorum sensing is a communication system used by bacteria to coordinate behavior based on population density. Compounds that modulate this system can serve as potential therapeutics against biofilm-associated infections. Analogous compounds have demonstrated significant inhibition of quorum sensing-regulated phenotypes in bacterial strains such as Vibrio harveyi and Chromobacterium violaceum, suggesting that this compound may possess similar properties .

Polymer Chemistry

The carboxylic acid functional group in this compound allows for potential applications in polymer chemistry, particularly in the synthesis of modified polymers with enhanced properties. The compound can be utilized as a monomer or additive to improve thermal stability and mechanical strength in polymer matrices.

Coatings and Adhesives

Due to its unique chemical structure, this compound may also find applications in the development of advanced coatings and adhesives. The incorporation of fluorinated groups can enhance chemical resistance and reduce surface energy, leading to improved performance in various industrial applications.

Case Studies and Research Findings

Several studies have documented the biological activities associated with compounds structurally related to this compound:

作用機序

The mechanism of action of 4-Ethyl-3-(4-fluorophenyl)hexanoic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with enzymes and receptors, modulating their activity. The hexanoic acid chain may influence the compound’s solubility and bioavailability, affecting its overall efficacy.

類似化合物との比較

Similar Compounds

- 4-Ethyl-3-(4-chlorophenyl)hexanoic acid

- 4-Ethyl-3-(4-bromophenyl)hexanoic acid

- 4-Ethyl-3-(4-methylphenyl)hexanoic acid

Uniqueness

4-Ethyl-3-(4-fluorophenyl)hexanoic acid is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly alter the compound’s chemical properties, such as its reactivity and interaction with biological targets. The fluorine atom’s electronegativity and size can influence the compound’s stability and binding affinity, making it distinct from its analogs.

生物活性

4-Ethyl-3-(4-fluorophenyl)hexanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C15H21F

- Molecular Weight : 252.32 g/mol

- Functional Groups : The compound contains a carboxylic acid functional group, which is significant for its reactivity and biological interactions .

The biological activity of this compound may involve several mechanisms, including:

- Inhibition of Enzymatic Pathways : The presence of the fluorine atom in the para position of the phenyl ring can enhance the compound's ability to interact with various enzymes, potentially affecting metabolic pathways .

- Quorum Sensing Inhibition : Similar compounds have demonstrated the ability to inhibit quorum sensing (QS) in bacteria, which could suggest that this compound might exhibit similar properties .

Antimicrobial Activity

Research indicates that compounds with similar structures have shown promising antimicrobial properties. For instance:

- Inhibition of Gram-negative Bacteria : Compounds with a fluorinated phenyl group have been reported to inhibit bioluminescence and violacein production in Vibrio harveyi and Chromobacterium violaceum, respectively . This suggests that this compound may also possess antimicrobial activity.

Case Studies

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for determining its therapeutic viability:

- Absorption and Distribution : Similar compounds often exhibit rapid absorption and distribution characteristics, which can enhance their efficacy as therapeutic agents.

- Metabolism : The metabolic pathways involving fluorinated compounds can lead to unique metabolites that may themselves possess biological activity or toxicity .

Data Table: Comparative Biological Activity

特性

IUPAC Name |

4-ethyl-3-(4-fluorophenyl)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FO2/c1-3-10(4-2)13(9-14(16)17)11-5-7-12(15)8-6-11/h5-8,10,13H,3-4,9H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVKYQXWUDIBXJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(CC(=O)O)C1=CC=C(C=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。